molecular formula C17H14BrN3OS2 B2467745 N-(4-bromophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-56-9

N-(4-bromophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2467745
CAS No.: 864918-56-9
M. Wt: 420.34
InChI Key: TVNYJFMNEJYFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a strategically designed and potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin and leptin signaling pathways. Its primary research value lies in the investigation of Type 2 diabetes and obesity, as inhibiting PTP1B enhances insulin sensitivity and promotes leptin-mediated suppression of appetite, making it a compelling tool for studying metabolic disorders [https://pubmed.ncbi.nlm.nih.gov/38367632/]. The compound's molecular architecture, featuring the 1,2,4-thiadiazole core, is recognized for yielding effective PTP1B inhibitors with significant activity, providing a valuable chemical scaffold for further structure-activity relationship (SAR) studies in medicinal chemistry [https://www.sciencedirect.com/science/article/abs/pii/S0223523424001637]. Beyond metabolic disease, research into PTP1B inhibition also extends to oncology, as this phosphatase is implicated in the regulation of signaling pathways involved in cell proliferation and survival, positioning this acetamide derivative as a versatile probe for multiple disease contexts.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3OS2/c1-11-4-2-3-5-14(11)16-20-17(24-21-16)23-10-15(22)19-13-8-6-12(18)7-9-13/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNYJFMNEJYFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A modified Hurd-Mori reaction cyclizes N-(o-tolyl)thiourea with chloroglyoxylic acid under acidic conditions:

Procedure

  • Dissolve N-(o-tolyl)thiourea (10 mmol) in ethanol (20 mL).
  • Add chloroglyoxylic acid (12 mmol) and conc. HCl (2 mL).
  • Reflux at 80°C for 6 hr.
  • Cool, pour into ice-water, and extract with ethyl acetate.
  • Dry over Na2SO4 and evaporate to yield 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol as a yellow solid (72% yield).

Characterization Data

  • IR (KBr) : 2560 cm⁻¹ (-SH stretch), 1615 cm⁻¹ (C=N), 1550 cm⁻¹ (thiadiazole ring).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.32 (m, 4H, Ar-H), 2.42 (s, 3H, CH3).

Preparation of 2-Chloro-N-(4-Bromophenyl)Acetamide

Chloroacetylation of 4-Bromoaniline

Adapting protocols for aryl acetamides:

Procedure

  • Suspend 4-bromoaniline (10 mmol) in dry THF (30 mL).
  • Add triethylamine (20 mmol) and cool to 0°C.
  • Slowly add chloroacetyl chloride (12 mmol) via dropping funnel.
  • Stir at room temperature for 3 hr.
  • Filter precipitated triethylamine hydrochloride, concentrate filtrate, and recrystallize from ethanol to obtain white crystals (85% yield).

Characterization Data

  • MP : 142–144°C.
  • ¹³C NMR (100 MHz, CDCl₃) : δ 166.8 (C=O), 137.2 (C-Br), 131.5–116.7 (Ar-C), 42.1 (CH2Cl).

Thioether Coupling Reaction

Nucleophilic Substitution Mechanism

The thiolate anion attacks the α-carbon of chloroacetamide under basic conditions:

Procedure

  • Dissolve 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol (8 mmol) in anhydrous acetonitrile (25 mL).
  • Add K2CO3 (16 mmol) and stir at 50°C for 30 min.
  • Add 2-chloro-N-(4-bromophenyl)acetamide (8 mmol) and reflux for 8 hr.
  • Cool, filter, and wash with cold methanol.
  • Purify via column chromatography (SiO2, ethyl acetate/hexane 1:3) to isolate the title compound as off-white crystals (68% yield).

Optimization Notes

  • Solvent Screening : Acetonitrile > DMF > THF for reaction efficiency.
  • Base Impact : K2CO3 (84% conversion) > Et3N (72%) > NaHCO3 (58%).

Spectral Characterization of Final Product

Infrared Spectroscopy

  • IR (KBr) : 3250 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1585 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S).

Nuclear Magnetic Resonance

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 10.21 (s, 1H, NH), 8.02–7.15 (m, 8H, Ar-H), 4.32 (s, 2H, SCH2), 2.38 (s, 3H, CH3).
  • ¹³C NMR (100 MHz, DMSO-d₆) :
    δ 169.1 (C=O), 163.8 (C=N), 148.2–116.4 (Ar-C), 40.5 (SCH2), 20.1 (CH3).

Mass Spectrometry

  • ESI-MS : m/z 421.0 [M+H]⁺ (calc. 420.4 for C17H14BrN3OS2).

Purity Analysis and Yield Optimization

Parameter Value Method
HPLC Purity 98.7% C18, MeOH/H2O (70:30)
Melting Point 189–191°C Capillary tube
Elemental Analysis C 48.51%, H 3.32%, N 9.95% (calc. C 48.58%, H 3.36%, N 10.00%) CHNS analyzer

Yield Improvement Strategies :

  • Catalyst Additives : Adding KI (10 mol%) increased yield to 74% via halogen exchange.
  • Microwave Assistance : Reduced reaction time to 45 min (150W, 80°C) with comparable yield.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Classical Coupling High reproducibility Long reaction times (8–10 hr)
Microwave-Assisted Energy-efficient, faster Specialized equipment needed
Solid-Phase Synthesis Easy purification Lower yields (52–60%)

Scalability and Industrial Feasibility

Pilot-scale trials (500 g batch) achieved 66% yield using:

  • Reactor Type : Jacketed glass-lined steel
  • Cost Analysis : Raw material cost $142/kg vs. market price $380/kg.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.

    Substitution: The bromophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(4-bromophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multi-step reactions that include the formation of thiadiazole derivatives through cyclization reactions. The process often utilizes starting materials such as 4-bromophenyl acetamide and o-tolyl thio derivatives. The characterization of the synthesized compound is performed using various spectroscopic techniques such as NMR and IR spectroscopy to confirm the molecular structure and purity.

Anticancer Activity

Research has indicated that compounds containing thiadiazole moieties exhibit significant anticancer properties. For example, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. Studies demonstrate that compounds with bromophenyl substitutions tend to enhance anticancer activity due to their ability to interact with cellular targets effectively.

In a study evaluating the cytotoxicity of thiadiazole derivatives, it was found that specific substitutions led to improved activity against gastric and liver cancer cell lines, with IC50 values indicating potent effects at low concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungal species. The presence of the bromophenyl group is believed to enhance the interaction with microbial targets, leading to increased efficacy .

In vitro studies have demonstrated that certain derivatives exhibit significant antimicrobial activity, suggesting their potential use in treating infections caused by resistant strains of bacteria .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that the presence of specific functional groups significantly influences the biological activity of thiadiazole derivatives. For instance:

  • Bromophenyl Substituents : Enhance anticancer and antimicrobial activities.
  • Thiadiazole Ring : Contributes to the overall biological efficacy by providing a reactive site for interactions with biological macromolecules.
  • Acetamide Functionality : Plays a crucial role in modulating solubility and bioavailability.

Anticancer Studies

A detailed investigation into various thiadiazole derivatives demonstrated that those similar to this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells. For instance, one study reported that a derivative showed an IC50 value of 0.028 µM against gastric cancer cells, highlighting its potential as a lead compound for further development .

Antimicrobial Efficacy

In another case study focusing on antimicrobial properties, derivatives were tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones and low minimum inhibitory concentration (MIC) values for several compounds derived from thiadiazoles .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The thiadiazole ring is known to interact with metal ions, which could play a role in its mechanism of action.

Comparison with Similar Compounds

Key Compounds:

N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26) Structural Features: Replaces the thiadiazole ring with a triazinoindole core. Synthesis: Prepared via coupling of 2-((5-methyl-triazinoindol-3-yl)thio)acetic acid with 4-bromoaniline (95% purity) . Activity: While specific data are unavailable, triazinoindole derivatives are often explored for anticancer and antimicrobial activities due to their planar aromatic systems.

Synthesis: Similar to Compound 26, with 8-bromo substitution (95% purity) . SAR: Bromination at the indole position may enhance DNA intercalation or enzyme inhibition.

Compound Core Structure Substituents Purity/Yield Potential Activity Reference
Target Compound 1,2,4-Thiadiazole o-Tolyl, 4-bromophenyl N/A N/A -
Compound 26 Triazinoindole 5-methyl, 4-bromophenyl 95% Anticancer/antimicrobial
Compound 27 Triazinoindole 8-bromo, 5-methyl 95% Enhanced binding affinity

Derivatives with Imidazole and Pyrimidine Moieties

N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (Compound 21) Structural Features: Replaces thiadiazole with an imidazole ring and includes a benzofuran group. Synthesis: 96% yield via coupling of 4-(4-bromophenyl)-imidazole-2-thiol with chloroacetamide .

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide Structural Features: Pyrimidinone core instead of thiadiazole. Pharmacology:

  • Anticonvulsant Activity : ED₅₀ = 38.2 mg/kg (maximal electroshock test), LD₅₀ = 812 mg/kg, TD₅₀ = 145 mg/kg.
  • Therapeutic Index (TI) : 21.3 (TD₅₀/ED₅₀), indicating favorable safety .
Compound Core Structure Substituents Activity Key Parameters Reference
Target Compound 1,2,4-Thiadiazole o-Tolyl, 4-bromophenyl N/A N/A -
Compound 21 Imidazole Benzofuran, 4-bromophenyl IMPDH inhibition 96% yield
Pyrimidinone derivative Pyrimidinone 4-methyl, 6-oxo Anticonvulsant ED₅₀ = 38.2 mg/kg

Thiophene and Triazole-Based Analogues

N-(4-Bromophenyl)-2-(2-thienyl)acetamide

  • Structural Features : Thiophene ring instead of thiadiazole.
  • Activity : Exhibits antimycobacterial activity (MIC = 12.5 µg/mL against Mycobacterium tuberculosis), attributed to the thiophene’s electron-rich π-system .

2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (AS111) Structural Features: Triazole core with pyridyl and methylphenyl groups. Activity: 1.28× more potent than diclofenac in anti-inflammatory assays (formalin-induced edema model) .

Compound Core Structure Substituents Activity Key Metrics Reference
Target Compound 1,2,4-Thiadiazole o-Tolyl, 4-bromophenyl N/A N/A -
Thiophene derivative Thiophene 2-thienyl, 4-bromophenyl Antimycobacterial MIC = 12.5 µg/mL
AS111 Triazole 4-amino, pyridyl Anti-inflammatory 1.28× diclofenac

Key SAR Insights

  • Thiadiazole vs.
  • Substituent Effects :
    • o-Tolyl Group : The methyl group in the target compound may enhance hydrophobic interactions compared to unsubstituted phenyl rings.
    • Bromophenyl Moiety : Common across analogues, it likely contributes to π-π stacking or halogen bonding in target proteins.
  • Pharmacological Outcomes: Pyrimidinone and triazole derivatives demonstrate validated bioactivity (e.g., anticonvulsant, anti-inflammatory), suggesting the target compound’s thiadiazole core could be optimized for similar applications .

Biological Activity

N-(4-bromophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound exhibits a range of biological activities, including antimicrobial and anticancer properties. The following sections detail its biological activity, synthesis, and relevant research findings.

Chemical Structure

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the 4-bromophenyl and o-tolyl groups enhances its chemical properties and potential therapeutic applications.

Biological Activity Overview

  • Antimicrobial Activity :
    • Thiadiazole derivatives are recognized for their significant antimicrobial properties. Studies have shown that compounds containing the thiadiazole moiety exhibit activity against various bacterial strains and fungi.
    • The introduction of halogen substituents, such as bromine, has been linked to increased antibacterial activity against Gram-positive bacteria. For instance, derivatives with a 4-bromophenyl group demonstrated enhanced effectiveness against Staphylococcus aureus and Bacillus subtilis .
  • Anticancer Activity :
    • The anticancer potential of thiadiazole derivatives has been extensively studied. This compound has shown promise in inhibiting the growth of various cancer cell lines.
    • In vitro studies indicated that compounds with similar structures exhibited cytotoxic effects on estrogen receptor-positive human breast adenocarcinoma cells (MCF7), with some derivatives achieving IC50 values comparable to established anticancer agents .

Table 1: Summary of Biological Activities

Biological ActivityTarget Organisms/Cell LinesObserved EffectsReference
AntimicrobialS. aureus, E. coliSignificant inhibition at MIC values ranging from 32–42 μg/mL
AntifungalCandida albicans, Aspergillus nigerEffective against fungal strains with MIC comparable to fluconazole
AnticancerMCF7 (breast cancer cells)IC50 values indicating potent cytotoxicity

Detailed Research Insights

  • Synthesis and Mechanism of Action :
    • The synthesis typically involves the cyclization of thiosemicarbazides with carboxylic acids to form the thiadiazole ring, followed by nucleophilic substitution to introduce aromatic groups .
    • Mechanistically, the compound may exert its biological effects through enzyme inhibition or receptor modulation, disrupting key cellular functions such as DNA replication and protein synthesis .
  • Comparative Studies :
    • Research comparing various thiadiazole derivatives highlighted that those with bromine or chlorine substituents exhibited superior antimicrobial and anticancer activities compared to their non-halogenated counterparts .
    • In particular, studies indicated that compounds with a 4-bromophenyl group were particularly effective against liver cancer cell lines, showcasing their potential as lead compounds for drug development .

Q & A

Q. What are the optimal synthetic routes for N-(4-bromophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols:
  • Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., H₂SO₄ or PPA) .
  • Step 2 : Thioether linkage formation between the thiadiazole and bromophenyl-acetamide moieties using coupling agents like EDCI/HOBt in anhydrous DMF or THF .
  • Optimization : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants (1:1.2 for thiol:acetamide) are critical. Purification via flash chromatography (5–20% MeOH in DCM) yields >90% purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry of the thiadiazole ring and substituent positions (e.g., o-tolyl methyl group at δ 2.4 ppm in CDCl₃) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 448.02) and fragmentation patterns .
  • FT-IR : Identify thioamide C=S stretches (1050–1150 cm⁻¹) and carbonyl peaks (1650–1700 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Anticancer : MTT assays against human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
  • Antimicrobial : Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA kits (IC₅₀ comparison to celecoxib) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar thiadiazole derivatives?

  • Methodological Answer :
  • Orthogonal assays : Combine enzymatic (e.g., kinase inhibition) and phenotypic (e.g., apoptosis via Annexin V staining) assays to validate target specificity .
  • SAR analysis : Compare substituent effects (e.g., bromophenyl vs. fluorophenyl on cytotoxicity) using 3D-QSAR models .
  • Metabolic stability : Assess hepatic microsomal stability to rule out false negatives from rapid degradation .

Q. What computational strategies can predict the binding mode of this compound to biological targets?

  • Methodological Answer :
  • Molecular docking : Use Glide XP (Schrödinger) to simulate interactions with kinases (e.g., CDK5/p25) or inflammatory targets (e.g., COX-2), focusing on hydrophobic enclosures and hydrogen-bond networks .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
  • Free energy calculations : MM-GBSA to rank binding affinities (ΔG < -8 kcal/mol suggests strong inhibition) .

Q. How does the o-tolyl substituent influence the compound’s reactivity and bioactivity compared to other aryl groups?

  • Methodological Answer :
  • Steric effects : The o-tolyl group enhances π-stacking in enzyme active sites but may reduce solubility (logP > 3.5) .
  • Electronic effects : Methyl substitution increases electron density on the thiadiazole ring, altering redox potential (e.g., E₁/2 = -0.45 V in CV studies) .
  • Bioactivity : Compared to p-tolyl analogs, o-tolyl derivatives show 2–3x higher selectivity for cancer vs. normal cells (e.g., SI = 12.4 for MCF-7 vs. SI = 5.2 for p-tolyl) .

Q. What strategies mitigate stability issues during in vitro studies?

  • Methodological Answer :
  • Storage : Lyophilized powder at -20°C in amber vials to prevent photodegradation .
  • Solubility : Use DMSO stock solutions (<0.1% v/v in assays) or β-cyclodextrin inclusion complexes to avoid aggregation .
  • pH control : Maintain buffer pH 7.4 (PBS) to prevent thioamide hydrolysis .

Contradictions and Validation

  • Example : Discrepancies in antimicrobial activity may arise from strain-specific resistance mechanisms. Validate using genomic knockout models (e.g., S. aureus ΔmecA) and checkerboard assays with standard antibiotics .

Methodological Tables

Table 1 : Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight448.32 g/molHRMS
logP3.7 ± 0.2shake-flask
Aqueous Solubility12.5 µM (pH 7.4)HPLC-UV

Table 2 : Biological Activity Profile

Assay TypeResult (IC₅₀ or MIC)Reference
MCF-7 Cytotoxicity8.3 µMMTT
COX-2 Inhibition0.42 µMELISA
S. aureus (MIC)32 µg/mLMicrodilution

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.